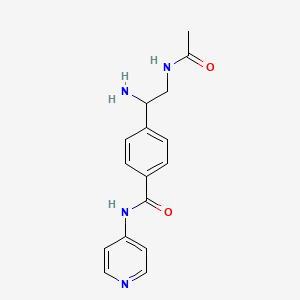![molecular formula C29H30NP B14182052 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-18-2](/img/structure/B14182052.png)
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,6-di(propan-2-yl)phenyl group. Compounds like this are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of a pyridine derivative with a diphenylphosphine reagent under controlled conditions.
Substitution with 2,6-di(propan-2-yl)phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions may target the pyridine ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Phosphine Oxides: From oxidation reactions.
Reduced Pyridine Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in transition metal catalysis for various organic transformations.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development: Potential use in the design of new pharmaceuticals due to its ability to interact with biological molecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or magnetism.
作用機序
The mechanism of action of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine largely depends on its role in a given application. As a ligand, it can coordinate to metal centers, influencing the reactivity and stability of the metal complex. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
類似化合物との比較
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the 2,6-di(propan-2-yl)phenyl group.
6-(Diphenylphosphanyl)-2-phenylpyridine: Similar structure but with different substituents.
Uniqueness
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to its specific substitution pattern, which can influence its steric and electronic properties, making it suitable for specific catalytic and coordination applications.
特性
CAS番号 |
919091-18-2 |
|---|---|
分子式 |
C29H30NP |
分子量 |
423.5 g/mol |
IUPAC名 |
[6-[2,6-di(propan-2-yl)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NP/c1-21(2)25-17-11-18-26(22(3)4)29(25)27-19-12-20-28(30-27)31(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
InChIキー |
FOTBRZYARZZSLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
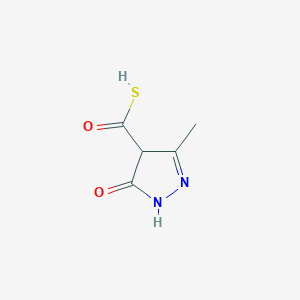
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
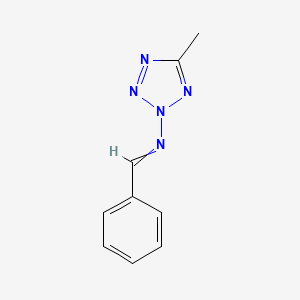
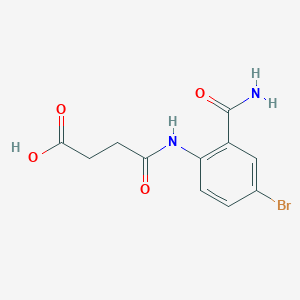
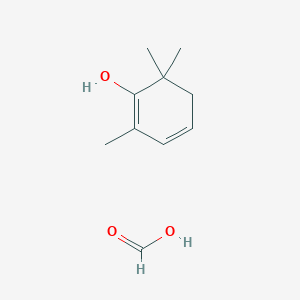
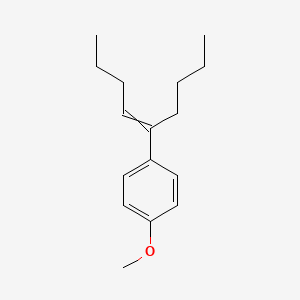
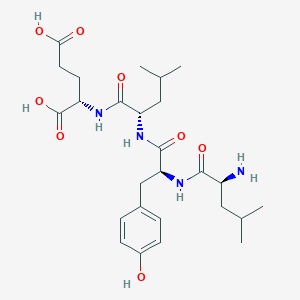
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
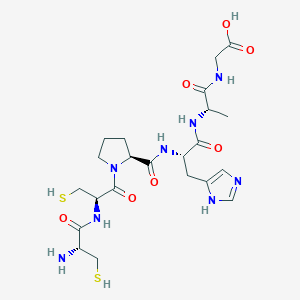
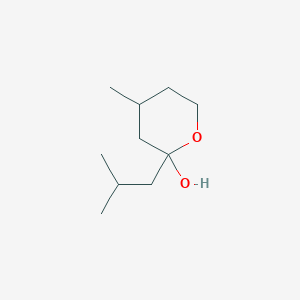
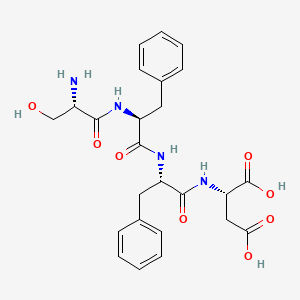
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
